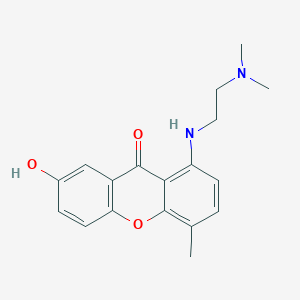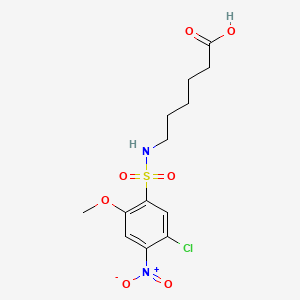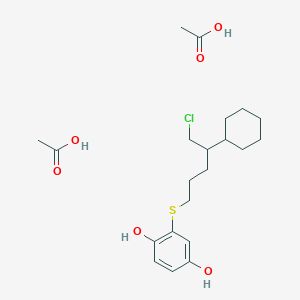
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a chlorinated cyclohexyl group, and a sulfanylbenzene diol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the core benzene diol structure. This is followed by the introduction of the sulfanyl group and the chlorinated cyclohexylpentyl chain. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorinated cyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: shares similarities with other sulfanylbenzene diols and chlorinated cyclohexyl compounds.
2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: Lacks the acetic acid moiety but has a similar core structure.
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)benzene-1,4-diol: Similar but without the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.
Eigenschaften
CAS-Nummer |
89706-29-6 |
|---|---|
Molekularformel |
C21H33ClO6S |
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C17H25ClO2S.2C2H4O2/c18-12-14(13-5-2-1-3-6-13)7-4-10-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
YOSSFRUVUGRANP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCSC2=C(C=CC(=C2)O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


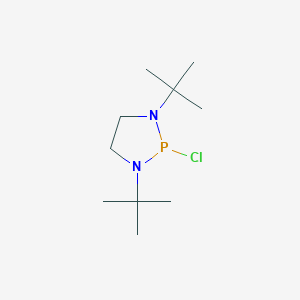
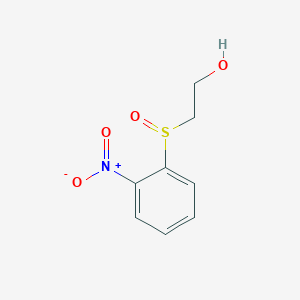


![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)
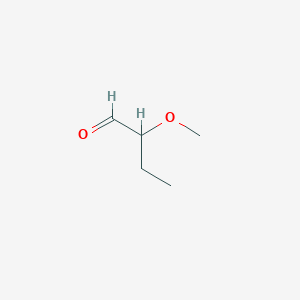
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
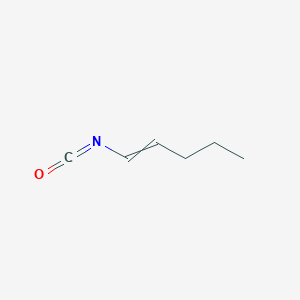

![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)


